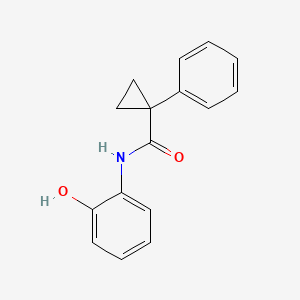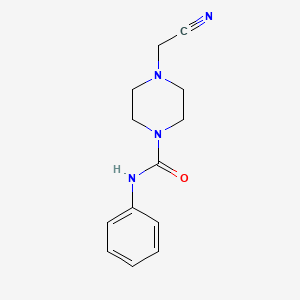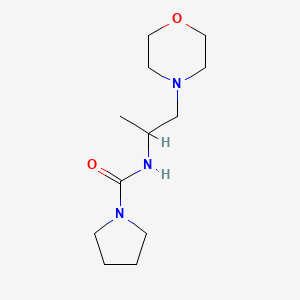
N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide, also known as CPP-ACP, is a bioactive peptide that has gained significant attention in the field of dentistry. CPP-ACP has been found to have a range of potential applications, including the prevention and treatment of dental caries, enamel demineralization, and erosion.
Mécanisme D'action
N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide works by binding to tooth enamel and forming a protective layer that helps to prevent the demineralization of the enamel. N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide also helps to promote the remineralization of the enamel by providing a source of calcium and phosphate ions.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide can help to increase the hardness and resistance of tooth enamel, reduce the risk of dental caries, and promote the remineralization of the enamel. N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has also been found to have antimicrobial properties, which can help to prevent the growth of bacteria that cause dental caries.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide is its ability to promote the remineralization of tooth enamel. This makes it a promising candidate for the prevention and treatment of dental caries, enamel demineralization, and erosion. However, one of the limitations of N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide is its relatively high cost compared to other dental treatments.
Orientations Futures
There are several future directions for the research and development of N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide. One potential area of research is the development of new formulations and delivery systems for N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide that can enhance its effectiveness and reduce its cost. Another potential area of research is the investigation of the long-term effects of N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide on tooth enamel and oral health. Additionally, further research is needed to explore the potential applications of N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide in other areas of medicine and healthcare.
Méthodes De Synthèse
N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide can be synthesized using various methods, including solid-phase peptide synthesis, liquid-phase peptide synthesis, and solution-phase peptide synthesis. The most commonly used method for the synthesis of N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain.
Applications De Recherche Scientifique
N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has been extensively studied for its potential applications in the field of dentistry. Several studies have demonstrated that N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide can effectively prevent and treat dental caries, enamel demineralization, and erosion. N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has also been found to have antimicrobial properties, which can help to prevent the growth of bacteria that cause dental caries.
Propriétés
IUPAC Name |
N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-14-9-5-4-8-13(14)17-15(19)16(10-11-16)12-6-2-1-3-7-12/h1-9,18H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZVYMIAXZCPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7565347.png)
![1-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7565349.png)
![N-[2-(3-methylpiperidin-1-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7565371.png)

![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7565380.png)



![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B7565423.png)
![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)

![ethyl (Z)-2-cyano-3-[4-[[1-(2-methoxyethyl)-6-oxopyridazine-3-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7565440.png)
![N-cyclopropyl-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7565452.png)
![4-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]-2H-phthalazin-1-one](/img/structure/B7565453.png)